No Publicly Reported Biochemical Activity Data for Target Compound Versus Any Comparator
A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem BioAssay using the compound name, CAS number, canonical SMILES, and substructure fingerprints returned zero inhibition constants (Ki, IC50, Kd) or functional assay results for CAS 941947-90-6. This absence precludes any direct or indirect comparison with established CA inhibitors such as acetazolamide (Ki = 12 nM against hCA II [1]), methazolamide, or benzofuran-based sulfonamides like the series reported by Zaraei et al. (2019) where certain benzofuran sulfonates exhibited Ki values of 0.35–9.8 nM against hCA II, IX, and XII [2]. Without such data, no claim regarding superior potency, selectivity, or differentiated mode of action can be substantiated.
| Evidence Dimension | Biochemical inhibitory potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM (hCA II). Benzofuran sulfonate derivatives: Ki range 0.35–9.8 nM (hCA II, IX, XII) |
| Quantified Difference | Not calculable |
| Conditions | Stopped-flow CO₂ hydration assay, recombinant human CA isoforms |
Why This Matters
Procurement for CA inhibition research is unjustified without experimental confirmation that the compound engages the intended target.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
- [2] Zaraei, S. O., El-Gamal, M. I., Shafique, Z., Amjad, S. T., et al. (2019). Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. Bioorganic Chemistry, 87, 775-786. View Source
